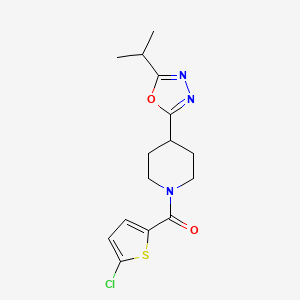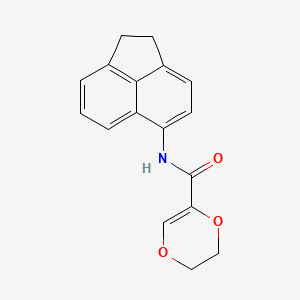
N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as DADLE, is a synthetic peptide analog of enkephalin, a naturally occurring opioid peptide. DADLE has been extensively studied in scientific research due to its potential therapeutic applications in pain management and addiction treatment.
Wirkmechanismus
N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide acts on the mu-opioid receptor in the brain and spinal cord, producing an analgesic effect. It also activates the delta-opioid receptor, which has been implicated in addiction and reward pathways in the brain.
Biochemical and Physiological Effects:
N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as glutamate, dopamine, and norepinephrine, which are involved in pain and addiction pathways. N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has also been shown to increase the release of endogenous opioids such as enkephalin, which can further enhance its analgesic effect.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide in lab experiments is its potency and specificity for the mu-opioid receptor. This allows for precise control over the experimental conditions and reduces the potential for off-target effects. However, one limitation is that N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic peptide and may not accurately reflect the effects of endogenous opioids in the body.
Zukünftige Richtungen
There are several potential future directions for research on N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide. One area of interest is the development of novel analogs with improved pharmacokinetic properties and reduced side effects. Another area of interest is the use of N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide in combination with other drugs or therapies for pain management and addiction treatment. Additionally, further research is needed to fully understand the mechanisms of action of N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide and its potential therapeutic applications.
Synthesemethoden
N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can be synthesized through a solid-phase peptide synthesis method. This involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage of the peptide from the resin and purification.
Wissenschaftliche Forschungsanwendungen
N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been studied for its potential use in pain management, addiction treatment, and neuroprotection. In pain management, N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been shown to have a potent analgesic effect, with a longer duration of action compared to other opioids. In addiction treatment, N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been shown to reduce drug-seeking behavior in animal models. In neuroprotection, N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been shown to have a protective effect against oxidative stress and neuronal damage.
Eigenschaften
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(15-10-20-8-9-21-15)18-14-7-6-12-5-4-11-2-1-3-13(14)16(11)12/h1-3,6-7,10H,4-5,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUKZQHNKDEYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=COCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3003876.png)
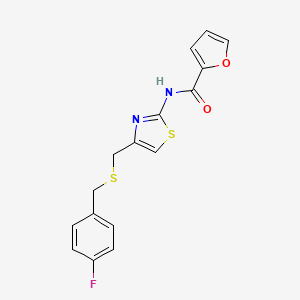
![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3003881.png)
![2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine](/img/structure/B3003882.png)
![2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B3003883.png)
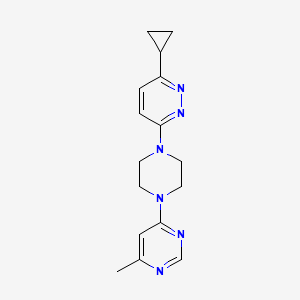
![N-Spiro[4.5]decan-10-ylprop-2-enamide](/img/structure/B3003886.png)
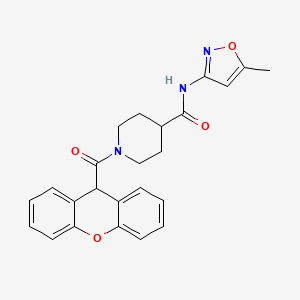
![8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione](/img/structure/B3003889.png)
methanone](/img/structure/B3003890.png)
![3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline](/img/structure/B3003891.png)
